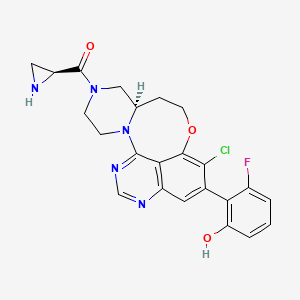

KRAS G12D inhibitor 12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H21ClFN5O3 |

|---|---|

Molecular Weight |

469.9 g/mol |

IUPAC Name |

[(2S)-aziridin-2-yl]-[(7R)-12-chloro-13-(2-fluoro-6-hydroxyphenyl)-10-oxa-2,5,16,18-tetrazatetracyclo[9.7.1.02,7.015,19]nonadeca-1(18),11,13,15(19),16-pentaen-5-yl]methanone |

InChI |

InChI=1S/C23H21ClFN5O3/c24-20-13(18-14(25)2-1-3-17(18)31)8-15-19-21(20)33-7-4-12-10-29(23(32)16-9-26-16)5-6-30(12)22(19)28-11-27-15/h1-3,8,11-12,16,26,31H,4-7,9-10H2/t12-,16+/m1/s1 |

InChI Key |

PIPHVUBZMLKXGQ-WBMJQRKESA-N |

Isomeric SMILES |

C1COC2=C(C(=CC3=C2C(=NC=N3)N4[C@H]1CN(CC4)C(=O)[C@@H]5CN5)C6=C(C=CC=C6F)O)Cl |

Canonical SMILES |

C1COC2=C(C(=CC3=C2C(=NC=N3)N4C1CN(CC4)C(=O)C5CN5)C6=C(C=CC=C6F)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Structure-Activity Relationship of KRAS G12D Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein is a small GTPase that acts as a critical molecular switch in cellular signaling, regulating pathways essential for cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, present in approximately 25% of all tumors. The KRAS G12D mutation, where glycine at codon 12 is replaced by aspartic acid, is the most prevalent of these mutations, frequently found in pancreatic ductal adenocarcinoma (PDAC), colorectal cancer (CRC), and non-small cell lung cancer (NSCLC).

For decades, KRAS was considered "undruggable" due to its smooth surface, lack of deep hydrophobic pockets, and the picomolar affinity of its natural ligand, GTP. However, the recent success of covalent inhibitors targeting the KRAS G12C mutation has revitalized efforts to directly target other KRAS mutants. Developing inhibitors for KRAS G12D presents a unique challenge as it lacks a reactive cysteine residue for covalent targeting, necessitating the development of highly potent and selective non-covalent inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of emerging KRAS G12D inhibitors, details the experimental protocols used for their evaluation, and visualizes the key biological and experimental pathways.

KRAS G12D Signaling Pathway

The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking the protein in a constitutively active, GTP-bound state. This leads to persistent downstream signaling, primarily through the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR pathways, driving uncontrolled cell growth and tumor progression.[1] An effective KRAS G12D inhibitor must block these downstream effector interactions.

Key Inhibitor Scaffolds and Structure-Activity Relationship (SAR)

The development of non-covalent KRAS G12D inhibitors has largely focused on targeting an inducible pocket under the Switch-II loop (S-II pocket), a strategy informed by the discovery of KRAS G12C inhibitors.[2] Key to G12D inhibitor design is establishing a specific interaction with the mutant aspartate-12 residue, often via a salt bridge, which provides a critical anchor for achieving selectivity over wild-type (WT) KRAS.[3][4]

Pyrido[4,3-d]pyrimidine Scaffold (MRTX1133 Series)

MRTX1133 is a first-in-class, potent, and selective non-covalent KRAS G12D inhibitor.[5] Its discovery was guided by extensive structure-based drug design, starting from the scaffold of the G12C inhibitor adagrasib. The SAR campaign focused on optimizing interactions within the S-II pocket to achieve picomolar binding affinity.[5][6]

-

Core Scaffold: The pyrido[4,3-d]pyrimidine core serves as a rigid platform.

-

Piperazine Moiety: A key feature is the bicyclic piperazine group, which becomes protonated and forms a crucial salt-bridge interaction with the carboxylate side chain of the mutant Asp12.[5][6] Replacing this amine-containing moiety significantly reduces inhibitory activity.[4]

-

Switch-II Pocket Interactions: MRTX1133 optimally fills the S-II pocket, with various substituents designed to maximize lipophilic contacts and form hydrogen bonds.[7]

-

Selectivity: Selectivity against other Ras isoforms like HRAS and NRAS is achieved through interactions with KRAS-specific residues, such as His95.[1][6]

| Compound/Analog | Modification | KRAS G12D KD (SPR) | Cellular pERK IC50 (nM) | Cellular Viability IC50 (nM) | Key SAR Insight |

| 5B (Initial Hit) | Pyrido[4,3-d]pyrimidine core with piperazine | 3.5 µM[5] | >10,000 | >10,000 | The core scaffold and piperazine form a viable starting point for interaction with Asp12. |

| MRTX1133 | Optimized substituents on core | ~0.2 pM[7][8] | ~2 - 5[5][8] | ~6[7] | Extensive optimization of pocket-filling and polar interactions leads to over a million-fold increase in affinity from the initial hit.[5] |

Table 1. SAR summary for the MRTX1133 series.

Quinazoline Scaffold (ERAS-5024 Series)

Another successful strategy involves a quinazoline core. This series also targets the S-II pocket and leverages interactions with Asp12 to confer selectivity.[2]

-

Core Scaffold: A quinazoline core was identified as a viable hit from screening intermediates of G12C programs.[2]

-

Bridged Amine: A bridged amine at the C4 position of the quinazoline interacts with both the Gly60 backbone and the Asp12 side-chain, which is critical for G12D selectivity.[2]

-

Aminobenzothiophene A-ring: An optimized cyano-substituted aminobenzothiophene "A ring" forms extensive hydrogen bond interactions in the S-II pocket, including a novel interaction with Glu63, driving cellular potency into the single-digit nanomolar range.[2]

| Compound/Analog | Modification | G12D RRB IC50 (nM) | AsPC-1 pERK IC50 (nM) | AsPC-1 3D CTG IC50 (nM) | Key SAR Insight |

| Compound 2 | Quinazoline core with monocyclic amine | 76.9[2] | >10,000[2] | N/A | Validated the quinazoline core for G12D selectivity but lacked cellular activity. |

| ERAS-5024 | Optimized A-ring and bicyclic amine tail | 0.86[9] | 2.1[9] | 3.5[9] | The cyano group on the A-ring and the bicyclic amine tail significantly enhance binding and cellular potency.[2] |

Table 2. SAR summary for the quinazoline-based ERAS-5024 series.

Switch I/II Pocket Binders (BI-2852)

BI-2852 represents a distinct class of pan-KRAS inhibitors that bind to a shallow pocket between Switch-I and Switch-II, a region previously considered undruggable.[10] This inhibitor is not G12D-mutant selective but shows a preference for the active, GTP-bound state.

-

Binding Pocket: Binds to a shallow pocket between Switch-I and Switch-II, present in both active and inactive KRAS conformations.[10][11]

-

Mechanism: Unlike S-II pocket inhibitors, BI-2852 blocks interactions with guanine nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and downstream effectors like RAF.[11][12]

-

Selectivity: It shows modest selectivity (~10-fold) for KRAS G12D over KRAS WT.[11]

| Compound | Target Pocket | KRAS G12D KD (ITC, GTP-bound) | SOS1 Interaction IC50 (nM) | NCI-H358 pERK EC50 (µM) | Key SAR Insight |

| BI-2852 | Switch I/II | 740 nM[11][13] | 490[13] | 5.8[11] | Demonstrates that nanomolar affinity can be achieved in the shallow S-I/S-II pocket, providing a pan-inhibitory mechanism. |

Table 3. Activity summary for the pan-KRAS inhibitor BI-2852.

Experimental Protocols

Evaluating the potency, selectivity, and mechanism of action of KRAS G12D inhibitors requires a suite of biochemical and cell-based assays.

Screening and Characterization Workflow

A typical cascade for inhibitor characterization involves progressing from high-throughput biochemical screening to detailed cellular and in vivo analysis.

Detailed Methodologies

1. Biochemical Assay: TR-FRET KRAS-RAF Binding Assay

This assay measures the ability of an inhibitor to disrupt the protein-protein interaction between active KRAS G12D and its effector, RAF kinase.

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures proximity between two molecules. A Terbium-labeled antibody (donor) binds to tagged, GTP-loaded KRAS G12D, and a fluorescently-labeled antibody (acceptor) binds to the tagged RAS-binding domain (RBD) of RAF. When KRAS and RAF interact, the donor and acceptor are brought into close proximity, generating a FRET signal. Inhibitors that disrupt this interaction cause a loss of signal.[14]

-

Protocol:

-

Reagent Preparation: Recombinant, tagged KRAS G12D (loaded with a non-hydrolyzable GTP analog like GppNHp) and tagged RAF-RBD are prepared in an appropriate assay buffer (e.g., 50 mM Tris, 230 mM NaCl).[14][15]

-

Compound Plating: Inhibitors are serially diluted in DMSO and dispensed into a 384-well assay plate.

-

Protein Incubation: A mixture of RAF-RBD and the test inhibitor is added to the wells and incubated at room temperature for 30 minutes.[14]

-

KRAS Addition: GTP-loaded KRAS G12D is added to all wells, and the plate is incubated for an additional 30-60 minutes.[14]

-

Detection: A solution containing the Terbium-labeled donor antibody and the fluorescently-labeled acceptor antibody is added.

-

Signal Reading: After a final incubation period (e.g., 30 minutes), the plate is read on a HTRF-compatible microplate reader, measuring emissions at two wavelengths (e.g., 620 nm and 665 nm).[14]

-

Data Analysis: The ratio of the two emission signals is calculated and plotted against inhibitor concentration to determine an IC50 value.

-

2. Cellular Assay: pERK Inhibition by Western Blot

This assay determines if an inhibitor can block KRAS G12D downstream signaling within a cellular context by measuring the phosphorylation level of ERK, a key node in the MAPK pathway.

-

Principle: KRAS G12D-mutant cells are treated with the inhibitor. Cell lysates are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (pERK) and total ERK. The signal reduction of pERK relative to total ERK indicates pathway inhibition.

-

Protocol:

-

Cell Culture: KRAS G12D mutant cells (e.g., AsPC-1, HPAF-II) are seeded in 6-well plates and grown to ~80% confluency.[16]

-

Compound Treatment: Cells are treated with serial dilutions of the inhibitor or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).[11][16]

-

Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[16]

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are loaded onto an SDS-PAGE gel for electrophoresis and subsequently transferred to a PVDF membrane.[16]

-

Immunoblotting: The membrane is blocked (e.g., with 5% milk or BSA) and incubated overnight at 4°C with a primary antibody against p-ERK (e.g., p44/42 MAPK, Thr202/Tyr204).[16] The membrane is then washed and incubated with a secondary antibody. The process is repeated for a total ERK antibody and a loading control (e.g., GAPDH, Ran).

-

Detection: The signal is visualized using a chemiluminescence or fluorescence imaging system.

-

Data Analysis: Band intensities are quantified using image analysis software. The ratio of pERK to total ERK is calculated and normalized to the vehicle control to determine the extent of inhibition.

-

3. Cellular Assay: Cell Viability (CellTiter-Glo)

This assay measures the anti-proliferative effect of an inhibitor on cancer cell lines.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.

-

Protocol:

-

Cell Plating: Cells (e.g., 2,000-5,000 cells/well) are seeded into 96-well opaque plates and allowed to adhere overnight.[16]

-

Compound Treatment: Cells are treated with serial dilutions of the inhibitor or DMSO vehicle control.

-

Incubation: Plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).[16]

-

Assay Procedure: The plate and CellTiter-Glo reagent are equilibrated to room temperature. A volume of reagent equal to the culture medium volume is added to each well.[16]

-

Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[16]

-

Signal Reading: Luminescence is measured using a microplate reader.

-

Data Analysis: The luminescent signal is plotted against inhibitor concentration, and a dose-response curve is fitted to calculate the IC50 value.[16]

-

Conclusion

The targeting of KRAS G12D, once deemed an insurmountable challenge, has entered a promising new phase with the development of potent and selective non-covalent inhibitors. Structure-based drug design has been instrumental in this progress, revealing that high-affinity binding can be achieved by targeting the inducible S-II pocket. The core SAR principles for current lead compounds, such as MRTX1133 and ERAS-5024, revolve around a critical charge-based interaction with the mutant Asp12 residue, complemented by optimized hydrophobic and hydrogen-bonding interactions within the S-II pocket.[2][5] Alternative strategies, like the pan-KRAS inhibition shown by BI-2852, demonstrate the druggability of other allosteric sites.[10]

Future efforts will likely focus on improving the pharmaceutical properties of these inhibitors, particularly oral bioavailability, and exploring combination therapies to overcome potential resistance mechanisms.[1][17] The continued application of the rigorous biochemical and cellular assays detailed in this guide will be essential for the continued refinement of SAR and the successful clinical translation of the next generation of KRAS G12D-targeted therapies.

References

- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. drughunter.com [drughunter.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ERAS-5024 | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]

- 10. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Pardon Our Interruption [opnme.com]

- 14. aurorabiolabs.com [aurorabiolabs.com]

- 15. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]

- 16. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Pursuit of the "Undruggable": A Technical Guide to the Discovery and Synthesis of Novel KRAS G12D Inhibitors

For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly its G12D mutant variant, has been a symbol of therapeutic frustration in oncology. As one of the most prevalent oncogenic drivers in human cancers, especially in pancreatic, colorectal, and non-small cell lung cancers, KRAS G12D was long considered "undruggable" due to its picomolar affinity for GTP and the absence of deep, well-defined binding pockets.[1][2] However, the landscape is rapidly evolving. Building on the landmark success of covalent inhibitors for the KRAS G12C mutation, researchers have developed innovative strategies to conquer the G12D challenge, leading to the discovery of potent, selective, and non-covalent inhibitors that are now advancing into clinical trials.[3][4]

This technical guide provides an in-depth overview of the core strategies, experimental methodologies, and chemical syntheses that are paving the way for a new class of KRAS G12D-targeted therapies. Tailored for researchers, scientists, and drug development professionals, this document details the crucial signaling pathways, inhibitor discovery workflows, and key preclinical data that define the frontier of this exciting field.

The KRAS G12D Signaling Cascade: A Central Hub for Oncogenesis

The KRAS protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[2][5] This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless 1 (SOS1), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance KRAS's intrinsic GTPase activity to hydrolyze GTP back to GDP.[5]

The G12D mutation, a glycine-to-aspartic acid substitution at codon 12, severely impairs this intrinsic GTPase activity and renders the protein insensitive to GAP-mediated inactivation.[6] This results in a constitutively active, GTP-bound KRAS protein that perpetually stimulates downstream pro-survival and proliferative signaling pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[5][7] The continuous activation of these cascades drives uncontrolled cell growth, survival, and differentiation, which are hallmarks of cancer.

The Modern Drug Discovery Workflow: From Target to Candidate

The discovery of potent KRAS G12D inhibitors like MRTX1133 and ERAS-5024 has been driven by a structure-based drug design (SBDD) approach.[8][9][10] Unlike KRAS G12C, which features a reactive cysteine residue that can be targeted by covalent inhibitors, the G12D mutation requires the development of non-covalent inhibitors with high affinity and specificity to outcompete endogenous GTP.[5] The SBDD workflow integrates computational modeling with experimental validation to rationally design and optimize these molecules.

Key KRAS G12D Inhibitors and Preclinical Data

Through extensive SBDD campaigns, several potent and selective non-covalent KRAS G12D inhibitors have emerged. MRTX1133 and ERAS-5024 are two leading examples that have demonstrated significant preclinical activity.[9][10] These molecules bind to the switch II pocket of KRAS G12D, locking the protein in an inactive state and preventing its interaction with downstream effectors like RAF.[6][10]

| Compound | Target Binding (KD) | Biochemical Assay (IC50) | Cellular pERK Inhibition (IC50) | Cell Viability (IC50) | Cell Line(s) | Reference(s) |

| MRTX1133 | ~0.2 pM (estimated) | <2 nM (HTRF) | 1-10 nM | 6 nM (AGS) | AsPC-1, Panc 04.03, AGS | [6][11] |

| ERAS-5024 | Not Reported | 0.98 nM (RRB Assay) | 2.1 nM | 1.2 nM (3D CTG) | AsPC-1, GP2d | [9][12] |

| Compound 10c | Not Reported | >10 µM (Enzymatic) | Not Reported | 1.40 µM | Panc-1 | [11] |

| Compound 10k | Not Reported | 0.009 µM (Enzymatic) | Not Reported | >10 µM | Panc-1 | [11] |

Table 1: Summary of in vitro potency for selected novel KRAS G12D inhibitors. HTRF: Homogeneous Time-Resolved Fluorescence; RRB: RAS-RAF Binding; 3D CTG: 3D CellTiter-Glo.

| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference(s) |

| MRTX1133 | AsPC-1 Xenograft (PDAC) | 20 mg/kg BID, IP | 94% TGI | [12] |

| MRTX1133 | HPAC Xenograft (PDAC) | 30 mg/kg BID, IP | -85% Regression | [11] |

| ERAS-5024 | AsPC-1 Xenograft (PDAC) | 20 mg/kg BID, IP | -54% Regression | [9][12] |

| Prodrug 9 (of MRTX1133) | AsPC-1 Xenograft (PDAC) | 100 mg/kg BID, Oral | Significant TGI | [5] |

Table 2: In vivo efficacy of leading KRAS G12D inhibitors. PDAC: Pancreatic Ductal Adenocarcinoma; BID: Twice Daily; IP: Intraperitoneal.

Experimental Protocols

The characterization of novel KRAS G12D inhibitors relies on a suite of robust biochemical, biophysical, and cell-based assays. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Binding Affinity

This biophysical technique measures the binding kinetics and affinity (KD) between an inhibitor (analyte) and the target protein (ligand) in real-time without labeling.

-

Immobilization:

-

Recombinant, purified KRAS G12D protein (GDP-bound) is immobilized onto a sensor chip (e.g., CM5) surface via amine coupling. A control surface is prepared for reference subtraction.[7][13]

-

The surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

-

The KRAS G12D protein, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.

-

The surface is deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.

-

-

Binding Measurement:

-

A series of dilutions of the small molecule inhibitor are prepared in running buffer (e.g., HBS-EP+ with 1-5% DMSO).

-

The inhibitor solutions are injected sequentially over the KRAS G12D and control surfaces at a constant flow rate (e.g., 30 µL/min).[7]

-

The association (analyte injection phase) and dissociation (buffer flow phase) are monitored in real-time, generating a sensorgram.

-

-

Data Analysis:

-

The sensorgrams are reference-subtracted and fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[2]

-

TR-FRET KRAS-RAF Binding Assay

This biochemical assay measures the ability of an inhibitor to disrupt the interaction between activated KRAS G12D and its effector, the RAS Binding Domain (RBD) of RAF kinase.

-

Principle: The assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Activated KRAS G12D (loaded with a non-hydrolyzable GTP analog like GppNHp) is tagged with a FRET donor (e.g., Terbium-labeled antibody), and the RAF-RBD is tagged with a FRET acceptor (e.g., a fluorescently-labeled antibody).[6][14] When KRAS and RAF-RBD interact, the donor and acceptor are brought into proximity, generating a FRET signal. Inhibitors that block this interaction will reduce the signal.

-

Protocol:

-

To the wells of a low-volume 384-well plate, add the test inhibitor at various concentrations.

-

Add the KRAS G12D-GppNHp protein solution containing the donor-labeled antibody.

-

Initiate the binding reaction by adding the RAF-RBD protein solution containing the acceptor-labeled antibody.[6]

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

Read the plate on a HTRF-compatible microplate reader, measuring emissions at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[6]

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular pERK Western Blot Assay

This cell-based assay determines an inhibitor's ability to suppress the KRAS downstream signaling cascade by measuring the phosphorylation of ERK.

-

Cell Culture and Treatment:

-

Seed KRAS G12D mutant cancer cells (e.g., AsPC-1, Panc-1) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test inhibitor or vehicle (DMSO) for a specified duration (e.g., 1-4 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15]

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[15]

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (pERK) and total ERK1/2 (tERK) at appropriate dilutions (e.g., 1:1000).[15]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify the band intensities for pERK and tERK.

-

Normalize the pERK signal to the tERK signal for each sample to determine the extent of pathway inhibition.

-

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies cell viability by measuring ATP levels, an indicator of metabolically active cells.

-

Reagent Preparation:

-

Assay Protocol:

-

Seed cells in an opaque-walled 96-well or 384-well plate and allow them to adhere.

-

Treat the cells with a serial dilution of the inhibitor for a prolonged period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.[9][16]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[8]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with medium only).

-

Normalize the data to vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

-

Synthesis of Novel KRAS G12D Inhibitors

The chemical synthesis of KRAS G12D inhibitors often involves multi-step sequences to construct complex heterocyclic core structures. The general strategies for two leading compounds are outlined below.

General Synthesis Scheme for ERAS-5024

The synthesis of ERAS-5024 and its analogs is based on a quinazoline core. A key step involves a nucleophilic aromatic substitution (SNAr) reaction to install the "butterfly amine" tail, followed by coupling of the aminobenzothiophene A-ring.[12]

-

Step A (SNAr Reaction): A substituted 4-chloroquinazoline is reacted with a mono-Boc-protected diazabicyclo-amine to form the quinazoline-amine intermediate.[12]

-

Step B (Coupling): The intermediate from Step A is coupled with the desired aminobenzothiophene 'A-ring' moiety.

-

Step C (Deprotection): The Boc protecting group on the diazabicyclo-amine is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the final inhibitor.[12]

Synthesis Scheme for an Oral Prodrug of MRTX1133

Due to the low oral bioavailability of MRTX1133, prodrug strategies have been developed. Prodrug 9 masks the secondary amine of MRTX1133 with a carbamate promoiety to improve gastrointestinal absorption.[5][17]

-

Intermediate Preparation: The synthesis requires the preparation of two key intermediates: the amine-containing side chain (Intermediate 9-5) and the core heterocyclic system (Intermediate 9-11).[5]

-

Step 1 (Coupling): Intermediate 9-5 is reacted with Intermediate 9-11 under basic conditions to afford the fully assembled, protected prodrug molecule (Intermediate 9-12).[5]

-

Step 2 (Deprotection): The final deprotection step is carried out using HCl in dioxane to remove the protecting group and yield Prodrug 9.[5]

Conclusion and Future Directions

The discovery of potent, selective, and non-covalent KRAS G12D inhibitors represents a monumental achievement in oncology drug discovery. Through sophisticated structure-based design, iterative chemical synthesis, and a rigorous cascade of preclinical assays, researchers have successfully drugged a target once thought intractable. The data for compounds like MRTX1133 and ERAS-5024 demonstrate that direct inhibition of KRAS G12D can lead to profound tumor regression in preclinical models, offering significant hope for patients with KRAS G12D-mutant cancers.

Future efforts will focus on several key areas: optimizing the pharmacokinetic properties of these inhibitors to improve oral bioavailability, understanding and overcoming potential mechanisms of acquired resistance, and exploring rational combination therapies to achieve more durable clinical responses. As these pioneering molecules progress through clinical trials, the scientific community watches with anticipation, hopeful that the fortress of KRAS G12D is finally beginning to crumble.

References

- 1. researchgate.net [researchgate.net]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aurorabiolabs.com [aurorabiolabs.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. ch.promega.com [ch.promega.com]

- 9. OUH - Protocols [ous-research.no]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 14. KRAS4b:RAF-1 Homogenous Time-Resolved Fluorescence Resonance Energy Transfer Assay for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. promega.com [promega.com]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the KRAS G12D Signaling Pathway and its Downstream Effectors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12D mutation being particularly prevalent in aggressive malignancies such as pancreatic, colorectal, and lung cancers. This technical guide provides a comprehensive overview of the intricate signaling network activated by the KRAS G12D mutation. It details the primary downstream effector pathways—RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and RALGEF-RAL—and explores the complex crosstalk between them. This document summarizes key quantitative proteomic and phosphoproteomic data, offering insights into the molecular perturbations induced by KRAS G12D. Furthermore, it provides detailed experimental protocols for essential techniques used to investigate this critical oncogenic pathway, including co-immunoprecipitation, Western blotting, and kinase assays. The guide is intended to be a valuable resource for researchers and drug development professionals dedicated to understanding and targeting KRAS G12D-driven cancers.

The KRAS G12D Mutation: A Central Node in Oncogenesis

The KRAS gene encodes a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation, a substitution of glycine with aspartic acid at codon 12, impairs the intrinsic GTPase activity of the KRAS protein. This impairment, coupled with a reduced sensitivity to GTPase-activating proteins (GAPs), leads to a constitutively active, GTP-bound state[1]. This persistent activation of KRAS G12D triggers a cascade of downstream signaling events that drive key cancer hallmarks, including uncontrolled proliferation, survival, and metabolic reprogramming.

Core Downstream Signaling Pathways of KRAS G12D

The oncogenic signals emanating from KRAS G12D are primarily transduced through three major downstream effector pathways.

The RAF-MEK-ERK (MAPK) Pathway

The RAF-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is a central signaling axis downstream of KRAS. Upon activation, KRAS G12D directly binds to and activates RAF kinases (A-RAF, B-RAF, and C-RAF)[2][3]. Activated RAF then phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2[2][3]. Phosphorylated ERK (p-ERK) translocates to the nucleus, where it phosphorylates a multitude of transcription factors, leading to the expression of genes involved in cell proliferation, differentiation, and survival[4]. In pancreatic cancer, signaling through c-Raf, MEK, and ERK is essential for tumor initiation driven by mutant Kras[2].

Figure 1: The RAF-MEK-ERK (MAPK) signaling pathway activated by KRAS G12D.

The PI3K-AKT-mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway is another critical downstream effector of KRAS G12D. Activated KRAS G12D can directly bind to and activate the p110 catalytic subunit of PI3K[5][6]. This activation leads to the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B) at the cell membrane. Activated AKT then phosphorylates a wide range of substrates, including mTOR (mammalian target of rapamycin), to promote cell growth, survival, and proliferation[5][6]. Studies have shown that the PI3K/Akt pathway is frequently activated in KRAS G12D-mutated lung and colorectal cancers[5]. Interestingly, KRAS G12D-driven non-small cell lung cancer (NSCLC) models show a greater dependency on the PI3K-AKT-mTOR pathway compared to KRAS G12C models[7].

Figure 2: The PI3K-AKT-mTOR signaling pathway initiated by KRAS G12D.

The RALGEF-RAL Pathway

The Ral Guanine Nucleotide Exchange Factor (RALGEF)-RAL pathway is a third key effector arm of KRAS signaling. Activated KRAS G12D binds to and activates RALGEFs (e.g., RALGDS), which in turn promote the exchange of GDP for GTP on the small GTPases RALA and RALB, leading to their activation. Activated RALA and RALB regulate a variety of cellular processes, including vesicular trafficking, cytoskeletal dynamics, and gene expression, which are crucial for tumorigenesis.

Figure 3: The RALGEF-RAL signaling pathway downstream of KRAS G12D.

Quantitative Insights into the KRAS G12D Interactome and Proteome

Quantitative proteomics has provided valuable insights into the altered protein-protein interactions and global protein expression changes driven by the KRAS G12D mutation. These studies help to elucidate the specific molecular machinery co-opted by this oncoprotein.

KRAS G12D Interacting Proteins

Proximity labeling techniques, such as TurboID, coupled with quantitative mass spectrometry have been employed to map the interactome of KRAS G12D. These studies have identified both known and novel interacting partners, revealing a complex network of proteins that are differentially engaged by the mutant KRAS.

| Interacting Protein Category | Example Proteins with Altered Binding to KRAS G12D | Fold Change (Mutant vs. WT) | Functional Significance | Reference |

| Decreased Binding | LZTR1 | ≤ 0.5 | Adaptor for CUL3 E3 ubiquitin ligase, involved in KRAS degradation. | [8][9] |

| 72 proteins in total identified with reduced binding. | [8][9] | |||

| Increased Binding | LAMTOR1 | ≥ 2.0 | Regulator of mTORC1 signaling. | [8][9] |

| 157 proteins in total identified with increased binding. | [8][9] | |||

| Canonical Effectors | RAF1, ARAF, BRAF, EGFR | Enriched in all KRAS variants | Core signaling functions are preserved. | [8][9] |

Table 1: Summary of quantitative proteomics data on KRAS G12D interacting proteins. Fold changes are approximate and based on selected studies.

Global Proteomic and Phosphoproteomic Changes

Expression of KRAS G12D induces widespread changes in the cellular proteome and phosphoproteome, reflecting the broad impact of its downstream signaling.

| Cellular Process | Key Proteins/Phosphosites with Altered Levels | Fold Change (KRAS G12D vs. WT) | Implication | Reference |

| Cell Cycle | Cyclin-dependent kinases (CDKs) | Hyperactivation | KRAS dependency driven by a CDK network. | [10][11] |

| MAPK Pathway | Phospho-ERK1/2, Phospho-RSK | Increased | Constitutive activation of the MAPK cascade. | [4] |

| PI3K/AKT Pathway | Phospho-AKT, Phospho-S6 | Increased | Enhanced PI3K-AKT-mTOR signaling. | [5] |

| Adherens Junction Signaling | MPZL1 | Hyperphosphorylated | Increased membrane proximal signaling. | [12] |

| Gene Expression | Differentially expressed genes involved in cell adhesion and metastasis. | Up- and down-regulation | Crosstalk with other signaling pathways. |

Table 2: Summary of proteomic and phosphoproteomic changes induced by KRAS G12D. Fold changes are often reported as statistically significant increases or decreases in the cited literature.

Experimental Protocols for Studying KRAS G12D Signaling

Investigating the KRAS G12D signaling pathway requires a variety of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Co-Immunoprecipitation (Co-IP) to Identify KRAS G12D Interactors

This protocol describes the immunoprecipitation of a target protein ("bait") to identify its binding partners ("prey").

Figure 4: Experimental workflow for Co-Immunoprecipitation.

Materials:

-

Cells expressing KRAS G12D

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against the bait protein (e.g., anti-KRAS antibody)

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose resin

-

Wash Buffer (e.g., cold PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Microcentrifuge tubes

-

Rotating platform

Procedure:

-

Cell Lysis:

-

Culture and harvest cells.

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Pre-clearing (Optional but Recommended):

-

Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C on a rotator.

-

Pellet the beads by centrifugation and transfer the supernatant to a new tube. This step removes proteins that non-specifically bind to the beads.

-

-

Immunoprecipitation:

-

Add the primary antibody (e.g., anti-KRAS) to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.

-

Incubate for 2-4 hours or overnight at 4°C on a rotator.

-

-

Capture of Immune Complexes:

-

Add equilibrated Protein A/G beads to the lysate-antibody mixture.

-

Incubate for 1-2 hours at 4°C on a rotator.

-

-

Washing:

-

Pellet the beads by centrifugation.

-

Discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.

-

-

Elution:

-

Resuspend the beads in elution buffer.

-

For analysis by Western blotting, resuspend in 2X SDS-PAGE sample buffer and boil for 5-10 minutes.

-

For analysis by mass spectrometry, use a compatible elution buffer (e.g., low pH glycine) and neutralize the eluate.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting or mass spectrometry.

-

Western Blotting to Detect Downstream Effector Phosphorylation

This protocol is for the detection of phosphorylated proteins, such as p-ERK and p-AKT, as a measure of pathway activation.

Materials:

-

Protein lysates from cells treated under various conditions

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE:

-

Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-ERK).

-

In Vitro Kinase Assay for RAF-MEK-ERK Cascade

This assay measures the activity of a specific kinase in the cascade. Here, we outline a general protocol for a MEK kinase assay.

Materials:

-

Immunoprecipitated MEK or purified recombinant MEK

-

Inactive ERK2 as a substrate

-

Kinase buffer (containing MgCl2 and ATP)

-

Reaction termination buffer (e.g., SDS-PAGE sample buffer)

-

Anti-phospho-ERK antibody for detection

Procedure:

-

Kinase Reaction Setup:

-

In a microcentrifuge tube, combine the immunoprecipitated or purified MEK with the inactive ERK2 substrate in kinase buffer.

-

-

Initiate Reaction:

-

Add ATP to the reaction mixture to start the phosphorylation reaction.

-

Incubate at 30°C for a specified time (e.g., 30 minutes).

-

-

Terminate Reaction:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

-

Detection of Phosphorylation:

-

Analyze the reaction mixture by Western blotting using an anti-phospho-ERK antibody to detect the phosphorylated ERK2. The intensity of the p-ERK2 band is proportional to the MEK kinase activity.

-

Conclusion and Future Directions

The KRAS G12D mutation drives oncogenesis through a complex and interconnected signaling network. The RAF-MEK-ERK and PI3K-AKT-mTOR pathways are the most well-characterized downstream effectors, and their constitutive activation is a hallmark of KRAS G12D-driven cancers. Quantitative proteomics has been instrumental in dissecting the specific protein interactions and expression changes that underlie the malignant phenotype.

Despite significant progress, challenges remain in therapeutically targeting KRAS G12D. The development of direct KRAS G12D inhibitors is an active area of research, and combination therapies that target downstream effectors or synthetic lethal partners are promising strategies. A deeper understanding of the crosstalk between the different signaling pathways and the tumor microenvironment will be crucial for developing more effective and durable therapies for patients with KRAS G12D-mutant cancers. The experimental approaches detailed in this guide provide a foundation for continued research in this critical area of cancer biology.

References

- 1. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 2. Proteomic Mapping of the Interactome of KRAS Mutants Identifies New Features of RAS Signalling Networks and the Mechanism of Action of Sotorasib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ras-Raf-MEK-ERK-MAPK pathway [flipper.diff.org]

- 4. researchgate.net [researchgate.net]

- 5. SL-TMT: A Streamlined Protocol for Quantitative (Phospho)proteome Profiling using TMT-SPS-MS3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Mastering 2D-GE in Proteomics: A Comprehensive Guide to Two-Dimensional Gel Electrophoresis - Omics tutorials [omicstutorials.com]

- 8. Mapping the Interactome of KRAS and Its G12C/D/V Mutants by Integrating TurboID Proximity Labeling with Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Global Phosphoproteomics reveal CDK suppression as a vulnerability to KRAS addiction in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Global Phosphoproteomics Reveal CDK Suppression as a Vulnerability to KRas Addiction in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tandem Mass Tag-Based Phosphoproteomics in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

structural biology of KRAS G12D protein and inhibitor binding

An In-depth Technical Guide to the Structural Biology of KRAS G12D and Inhibitor Binding

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein is a small GTPase that functions as a critical molecular switch in cell signaling pathways regulating cell growth, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, with the Glycine-to-Aspartic Acid substitution at codon 12 (G12D) being the most frequent, especially in pancreatic, colorectal, and non-small cell lung cancers.[1][2][3] The KRAS G12D mutation impairs the protein's intrinsic GTP hydrolysis capability, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling and tumorigenesis.[4][5] For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the lack of well-defined binding pockets on its surface.[6] However, recent breakthroughs in structural biology and medicinal chemistry have led to the development of potent and selective inhibitors, heralding a new era in targeted cancer therapy. This guide provides a comprehensive overview of the structural biology of KRAS G12D, the mechanisms of inhibitor binding, quantitative biophysical data, and the experimental protocols used in their characterization.

Structural Biology of the KRAS G12D Mutant

The KRAS Structure and the GDP/GTP Cycle

The KRAS protein consists of a highly conserved G-domain (residues 1-166) responsible for GTP/GDP binding and hydrolysis, and a C-terminal hypervariable region (HVR) which facilitates membrane localization. The G-domain contains two critical dynamic regions: Switch I (residues 30-40) and Switch II (residues 60-76). The conformation of these switch regions is dependent on the bound nucleotide.

-

GDP-Bound (Inactive State): In the inactive state, Switch I and Switch II are in a more "open" and flexible conformation.

-

GTP-Bound (Active State): Upon exchange of GDP for GTP, a process catalyzed by Guanine Nucleotide Exchange Factors (GEFs) like Son of Sevenless (SOS1), both Switch I and Switch II undergo a significant conformational change to a "closed" state.[7] This active conformation allows KRAS to bind to and activate downstream effector proteins such as RAF, PI3K, and RAL-GDS.[7]

The cycle is completed when GTPase Activating Proteins (GAPs) bind to KRAS and facilitate the hydrolysis of GTP to GDP, returning the protein to its inactive state.[5][7]

The Structural Impact of the G12D Mutation

The G12D mutation introduces a bulky and negatively charged aspartic acid residue into the P-loop (phosphate-binding loop), a region critical for nucleotide coordination. This substitution sterically hinders the binding of GAPs, thereby abolishing GAP-mediated GTP hydrolysis.[4] This renders the KRAS G12D protein insensitive to inactivation, leading to its accumulation in the constitutively active, GTP-bound form and persistent activation of downstream pro-proliferative signaling pathways.[4][5] Molecular dynamics simulations have shown that while the overall structure is similar to Wild-Type (WT), the G12D mutation alters the dynamic landscape of the protein, particularly in the Switch regions, which can be exploited for inhibitor design.[8]

KRAS G12D Inhibitor Binding and Mechanisms

The discovery of a transient, inducible pocket located under the Switch II region (the S-II pocket) in the GDP-bound state of KRAS G12C was a landmark achievement that paved the way for direct KRAS inhibitors.[3][9] Inhibitors targeting KRAS G12D have been designed to exploit this and other allosteric sites.

Non-covalent Inhibition of the Switch-II Pocket

Unlike KRAS G12C, which has a reactive cysteine for covalent targeting, inhibitors for G12D must rely on high-affinity non-covalent interactions.[10] A key strategy involves designing compounds that can form a salt bridge with the mutant Asp12 residue.[9][11]

-

MRTX1133: A potent, selective, and non-covalent inhibitor that binds with high affinity to an allosteric pocket under Switch II.[12][13] Structural studies show that MRTX1133 binding induces a conformational change in the Switch I and Switch II loops.[13] It is highly selective, binding to both the GDP- and GTP-bound states of KRAS G12D.[9][13] The interaction is stabilized by a salt bridge formed between a piperazine moiety on the inhibitor and the Asp12 residue of the mutant protein.[9][11]

Allosteric Inhibition of the Switch-I/II Pocket

Another class of inhibitors targets a shallow pocket located between the Switch I and Switch II regions.

-

BI-2852: This inhibitor binds with nanomolar affinity to the Switch I/II pocket, a site previously considered undruggable.[14] By binding to this pocket, BI-2852 effectively blocks the interaction of KRAS with GEFs (like SOS), GAPs, and downstream effectors, thereby inhibiting signaling.[15] It is mechanistically distinct as it targets both the active and inactive forms of KRAS.[16]

Covalent Inhibitors

While challenging due to the lower nucleophilicity of aspartic acid compared to cysteine, the development of covalent G12D inhibitors is an active area of research.[17][18] Strategies include using highly reactive warheads, such as tunable oxirane electrophiles or malolactone-based inhibitors, that can form a covalent bond with the Asp12 residue.[17][19]

Quantitative Data on KRAS G12D Inhibitor Binding

The following tables summarize key binding affinity and kinetic data for representative KRAS G12D inhibitors.

Table 1: Binding Affinity of Non-Covalent KRAS G12D Inhibitors

| Inhibitor | Target(s) | Method | Affinity Constant | Citation(s) |

|---|---|---|---|---|

| MRTX1133 | KRAS G12D | Biochemical Assays | Picomolar affinity | [19] |

| KRB-456 | KRAS G12D | Protein NMR | KD = 247 nM | [6] |

| KRAS WT | KD = 483 nM | [6] | ||

| KRAS G12V | KD = 392 nM | [6] | ||

| KRAS G12C | KD = 1,410 nM | [6] | ||

| BI-2852 | KRAS | SBDD | Nanomolar affinity | [16] |

| "Hit 3" (Wang et al.) | KRAS G12D | MST | Sub-nanomolar affinity | [2] |

| Cell-based (Panc 04.03) | IC50 = 43.80 nM | [14] |

| KRpep-2d | KRAS G12D | GDP/GTP Exchange Assay | IC50 = 1.6 nM |[20] |

Table 2: Binding Affinity of PROTAC Degraders Targeting KRAS G12D

| Compound | Target State | Method | Binary Kd | Ternary Kd (+VCB) | Citation(s) |

|---|---|---|---|---|---|

| ACBI3 | KRAS G12D-GCP | SPR | 719 nM | 987 nM | [21] |

| Compound 2 | KRAS G12D-GCP | SPR | 246 nM | 39 nM | [21] |

| Compound 3 | KRAS G12D-GCP | SPR | 161 nM | 38 nM |[21] |

Key Experimental Protocols

The characterization of KRAS G12D and its inhibitors relies on a suite of biophysical and structural biology techniques.

Recombinant Protein Expression and Purification

-

Expression: The human KRAS gene (residues 1-169 or similar constructs) with the G12D mutation is cloned into an E. coli expression vector (e.g., pGEX or pET series), often with an N-terminal tag like Glutathione S-transferase (GST) for purification.[16][22][23]

-

Culture: Transformed E. coli (e.g., BL21(DE3) strain) are grown in large-scale cultures (e.g., LB broth) at 37°C to an optimal density (OD600 of ~0.6-0.8).

-

Induction: Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.

-

Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization.

-

Purification: The protein is purified from the lysate using affinity chromatography (e.g., Glutathione-Sepharose for GST-tags). The tag is subsequently cleaved using a specific protease like thrombin or TEV protease.[23]

-

Final Steps: Further purification is achieved through ion-exchange and size-exclusion chromatography to obtain a highly pure and homogenous protein sample.[23]

X-ray Crystallography

-

Complex Formation: Purified KRAS G12D protein is incubated with a molar excess of the inhibitor and the desired nucleotide (e.g., GDP or a non-hydrolyzable GTP analog like GppNHp or GMPPNP).[9][24]

-

Crystallization: The protein-inhibitor complex is concentrated and subjected to high-throughput crystallization screening using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and salts.[24]

-

Optimization: Initial crystal hits are optimized by systematically varying conditions to obtain large, single, well-diffracting crystals.[24]

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[4]

-

Structure Solution: The crystal structure is solved using molecular replacement, and the model is refined to high resolution (e.g., 1.25 - 1.7 Å) to reveal the precise binding mode of the inhibitor.[4][16][10]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has historically been challenging for small proteins like KRAS (~19 kDa).[25][26]

-

Scaffold System: To overcome the size limitation, KRAS G12D can be bound to a rigid, larger molecular scaffold, such as a designed protein cage.[25][26]

-

Sample Preparation: The KRAS-scaffold complex is applied to a cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane.

-

Data Collection: The frozen grids are imaged in a high-end transmission electron microscope, collecting thousands of micrograph movies.

-

Image Processing: Individual particle images are picked, classified, and reconstructed into a 3D density map.

-

Model Building: An atomic model of the KRAS-inhibitor complex is built into the density map and refined. This technique is valuable for observing conformational differences compared to crystal structures.[25][27]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding interactions in real-time.[22][28]

-

Chip Preparation: Recombinant KRAS G12D protein (often biotinylated for stable capture) is immobilized on a streptavidin-coated sensor chip surface.[22]

-

Binding Assay: A series of inhibitor concentrations are flowed over the chip surface (analyte). The binding and dissociation are monitored by measuring the change in the refractive index at the surface, which is proportional to the change in mass.

-

Kinetic Analysis: The resulting sensorgrams (response units vs. time) are analyzed.

-

For Non-covalent Inhibitors: Data are fit to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[22][29] Both single-cycle and multi-cycle kinetic analyses can be performed.[22]

-

For Covalent Inhibitors: SPR can be used to determine the second-order inactivation efficiency rate constant (kinact/KI).[28]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[30][31]

-

Sample Preparation: Purified KRAS G12D protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the titration syringe. Both are in identical buffer solutions to minimize heats of dilution.

-

Titration: The inhibitor is injected into the protein solution in a series of small, precise aliquots. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.[31]

-

Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a binding model to determine the binding stoichiometry (n), the binding affinity (KA or KD), and the enthalpy of binding (ΔH).[30][31] The entropy of binding (ΔS) can then be calculated. ITC can also be adapted to measure enzyme kinetics.[32][33]

Microscale Thermophoresis (MST)

MST measures molecular interactions by detecting changes in the hydration shell, size, or charge of molecules, which in turn affects their movement in a temperature gradient.[14]

-

Labeling: The KRAS G12D protein is fluorescently labeled (e.g., with a RED-NHS dye).[14]

-

Sample Preparation: A constant concentration of labeled KRAS G12D is mixed with a serial dilution of the unlabeled inhibitor.

-

Measurement: The samples are loaded into capillaries and placed in an MST instrument (e.g., Monolith NT.115). An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored.[14]

-

Data Analysis: The change in thermophoretic movement upon inhibitor binding is plotted against the inhibitor concentration. The resulting binding curve is fitted to determine the dissociation constant (KD).[2]

Visualizations: Pathways and Workflows

// Nodes RTK [label="Growth Factor\nReceptor (e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS1 [label="SOS1 (GEF)", fillcolor="#F1F3F4", fontcolor="#202124"]; KRAS_GDP [label="KRAS-GDP\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KRAS_GTP [label="KRAS G12D-GTP\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GAP [label="GAP", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges RTK -> SOS1 [label="Activates"]; SOS1 -> KRAS_GDP [label="GDP->GTP\nExchange"]; KRAS_GDP -> KRAS_GTP [color="#34A853"]; KRAS_GTP -> KRAS_GDP [label="GTP Hydrolysis\n(Blocked by G12D)", style=dashed, color="#EA4335", fontcolor="#EA4335"]; GAP -> KRAS_GTP [style=dashed, color="#EA4335"]; KRAS_GTP -> RAF [color="#202124"]; KRAS_GTP -> PI3K [color="#202124"]; RAF -> MEK [color="#202124"]; MEK -> ERK [color="#202124"]; PI3K -> AKT [color="#202124"]; ERK -> Proliferation [color="#202124"]; AKT -> Proliferation [color="#202124"];

// Invisible edges for alignment {rank=same; SOS1; GAP;} {rank=same; KRAS_GDP; KRAS_GTP;} {rank=same; RAF; PI3K;} {rank=same; MEK; AKT;}

} end_dot Caption: The KRAS G12D signaling pathway.

// Edges VS -> HTS [label="Identifies\nInitial Hits"]; HTS -> Affinity [label="Validates\nBinding"]; Affinity -> Cellular [label="Confirms\nBiological Effect"]; Cellular -> Kinetics [label="Prioritizes\nLeads"]; Kinetics -> Structural; Cellular -> Signaling; {Kinetics, Structural, Signaling} -> Vivo [lhead=cluster_3];

} end_dot Caption: Experimental workflow for KRAS G12D inhibitor discovery.

// Nodes Inhibitor [label="KRAS G12D Inhibitor\n(e.g., MRTX1133)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KRAS_G12D [label="KRAS G12D Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; Complex [label="Inhibitor::KRAS G12D\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; Conformation [label="Allosteric\nConformational Lock", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Effector_Binding [label="Effector Binding\n(e.g., RAF, PI3K)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Signaling [label="Downstream Signaling\n(MAPK, PI3K/AKT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tumor_Growth [label="Tumor Cell\nProliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Inhibitor -> Complex [label="Binds to"]; KRAS_G12D -> Complex; Complex -> Conformation [label="Induces"]; Conformation -> Effector_Binding [label="Blocks", color="#EA4335"]; Effector_Binding -> Signaling [label="Prevents\nActivation of", style=dashed, color="#34A853"]; Signaling -> Tumor_Growth [label="Inhibits", style=dashed, color="#34A853"]; } end_dot Caption: Logical flow of KRAS G12D inhibition.

Conclusion and Future Outlook

The development of direct inhibitors against KRAS G12D, once thought to be an intractable target, represents a paradigm shift in oncology. Structure-based drug design has been instrumental in identifying novel allosteric pockets and designing potent, selective non-covalent molecules like MRTX1133.[12][13] The continued elucidation of KRAS G12D structures in complex with new chemical entities will undoubtedly fuel the discovery of next-generation therapies.[34] Future efforts will likely focus on developing covalent G12D inhibitors, overcoming acquired resistance mechanisms, and exploring combination therapies that target both KRAS and parallel signaling pathways to achieve more durable clinical responses.[7][12] The integration of advanced biophysical techniques, structural biology, and innovative screening platforms will be paramount in conquering this formidable oncogenic driver.

References

- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 2. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Crystal Structure of a Human K-Ras G12D Mutant in Complex with GDP and the Cyclic Inhibitory Peptide KRpep-2d - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of KRB-456, a KRAS G12D Switch-I/II Allosteric Pocket Binder That Inhibits the Growth of Pancreatic Cancer Patient-derived Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The current understanding of KRAS protein structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KRAS G12D can be targeted by potent salt-bridge forming inhibitors | bioRxiv [biorxiv.org]

- 10. rcsb.org [rcsb.org]

- 11. doaj.org [doaj.org]

- 12. KRAS inhibitors: going noncovalent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oncogenic KRAS G12D mutation promotes dimerization through a second, phosphatidylserine–dependent interface: a model for KRAS oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rcsb.org [rcsb.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Simultaneous Covalent Modification of K-Ras(G12D) and K-Ras(G12C) with Tunable Oxirane Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. reactionbiology.com [reactionbiology.com]

- 23. researchgate.net [researchgate.net]

- 24. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins | Springer Nature Experiments [experiments.springernature.com]

- 25. EMDB-29713: KRAS G12C complex with GDP imaged on a cryo-EM imaging scaffold - Yorodumi [pdbj.org]

- 26. rcsb.org [rcsb.org]

- 27. researchgate.net [researchgate.net]

- 28. Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ptacts.uspto.gov [ptacts.uspto.gov]

- 31. Khan Academy [khanacademy.org]

- 32. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pnas.org [pnas.org]

An In-depth Technical Guide to Allosteric Pockets and Binding Sites on the KRAS G12D Protein

For Researchers, Scientists, and Drug Development Professionals

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the Glycine-to-Aspartic Acid mutation at codon 12 (G12D), represents one of the most prevalent and challenging targets in oncology.[1][2][3][4] For decades, the shallow topology of its GTP/GDP binding site rendered it "undruggable."[1] However, the paradigm has shifted with the discovery and exploitation of allosteric pockets—sites distal to the active site that can modulate the protein's activity. This guide provides a comprehensive technical overview of the key allosteric sites on KRAS G12D, the molecules that bind them, and the experimental methodologies used to characterize these interactions.

Identified Allosteric Pockets on KRAS G12D

Intensive research, combining computational modeling and experimental validation, has successfully identified several druggable allosteric pockets on the surface of KRAS G12D. These sites offer novel avenues for therapeutic intervention by locking the protein in an inactive state or disrupting its interaction with downstream effectors.

The Switch-II Pocket (SII-P)

The most extensively studied allosteric site is a cryptic pocket located near the Switch-II region (residues 60-76).[1][3][5][6] This pocket is not readily apparent in all crystal structures but can be induced by the binding of small molecules. Inhibitors targeting the SII-P can trap KRAS in its inactive, GDP-bound state, thereby preventing its activation and subsequent signaling.[1]

Several potent and selective non-covalent inhibitors have been developed to target this pocket. A key strategy involves designing compounds that can form a salt bridge with the mutant Aspartate-12 residue, a feature unique to this specific KRAS variant.[7][8] This interaction provides both high affinity and selectivity.

The P110 Site

Computational analyses have revealed another promising allosteric binding site adjacent to Proline-110, termed the P110 site.[3][4] This pocket is located in the allosteric lobe of the protein, opposite the functional P-loop and switch regions.[3] Small molecules binding to the P110 site have been shown to allosterically induce conformational changes in the Switch I and II regions, impairing KRAS G12D's interaction with effector proteins like B-Raf.[3][4]

The Switch-I/II Pocket

A dynamic allosteric binding pocket has been identified within the Switch-I/II region.[9] Small molecules, such as KRB-456, have been shown to bind to this pocket in both the GDP- and GTP-bound conformations of KRAS G12D.[9] This interaction inhibits the binding of KRAS to its downstream effector, RAF1, thereby suppressing signaling.[9]

Allosteric Inhibitors of KRAS G12D and Quantitative Binding Data

The discovery of allosteric pockets has led to the development of a new class of KRAS G12D inhibitors. These compounds exhibit diverse binding modes and mechanisms of action.

| Inhibitor | Target Pocket | Binding Mode | Binding Affinity (KD) | Cellular Activity (IC50) | Reference |

| MRTX1133 | Switch-II Pocket | Non-covalent | PicoMolar range | Not specified | [1][5] |

| TH-Z835 | Switch-II Pocket | Non-covalent (salt bridge with Asp12) | Not specified | Not specified | [7][8] |

| TH-Z816 | Switch-II Pocket | Non-covalent (salt bridge with Asp12) | 25.8 µM (with GDP-bound KRAS G12D) | 14 µM | [8][10] |

| RMC-9805 (Zoldonrasib) | GTP-bound Switch-II Pocket | Covalent (Tricomplex with Cyclophilin A) | Not specified | Not specified | [1][11] |

| KRB-456 | Switch-I/II Pocket | Non-covalent | Potent, with higher affinity for G12D than WT, G12V, or G12C | Not specified | [9] |

| KAL-21404358 | P110 Site | Non-covalent | Not specified | Not specified | [3][4] |

| KRpep-2d | Near Switch-II | Non-covalent | High affinity for both GDP- and GTP-bound states | 1.6 nM (GDP/GTP exchange inhibition) | [12][13] |

KRAS G12D Signaling Pathways

The G12D mutation renders KRAS constitutively active, leading to the persistent stimulation of downstream pro-survival and proliferative signaling pathways.[14][15][16] The two primary cascades are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1][16][17] Allosteric inhibitors function by preventing the GTP-bound KRAS G12D from engaging with its effector proteins (e.g., RAF, PI3K), thus silencing these oncogenic signals.

Caption: KRAS G12D signaling pathways and point of inhibition.

Experimental Protocols

The identification and characterization of allosteric sites and their inhibitors involve a multi-step process integrating computational and biophysical techniques.

Workflow for Allosteric Pocket Identification

The initial discovery of novel allosteric sites often begins with computational methods applied to the protein's three-dimensional structure.

Caption: Workflow for identifying allosteric pockets and initial hits.

Detailed Methodologies:

-

Computational Pocket Prediction: This process uses algorithms to analyze the protein's surface topology and identify potential binding cavities distinct from the active site.

-

Principle: Software like SiteMap (Schrödinger) or ICM PocketFinder evaluates geometric and physicochemical properties of the protein surface to identify, score, and rank potential binding sites.[3][18] Molecular Dynamics (MD) simulations can also be used to explore protein flexibility and reveal "cryptic" pockets that are not present in static crystal structures.[19][20][21]

-

Methodology: A high-resolution crystal structure of KRAS G12D (e.g., from the Protein Data Bank) serves as the input. The software calculates potential energy maps for various probe types (hydrophobic, hydrogen-bond donor/acceptor) across the protein surface. Regions with favorable binding energies are clustered and defined as pockets.

-

Data Output: A list of putative pockets, ranked by a "druggability" score, along with their volume, surface area, and key interacting residues.

-

-

Virtual Screening: Once pockets are identified, large libraries of chemical compounds are computationally "docked" into these sites to predict which molecules might bind.

-

Principle: Molecular docking algorithms predict the preferred orientation and binding affinity of a ligand to a protein target.[19]

-

Methodology: A 3D model of the identified allosteric pocket is used as a receptor. Millions of compounds from databases (e.g., ZINC) are systematically placed in the pocket in various conformations.[19] A scoring function estimates the binding free energy for each pose.

-

Data Output: A ranked list of "hit" compounds predicted to have high affinity for the target pocket.

-

Workflow for Binding Characterization

Computational hits must be validated experimentally to confirm binding and accurately quantify the interaction.

Caption: Workflow for experimental validation of ligand binding.

Detailed Methodologies:

-

Isothermal Titration Calorimetry (ITC): A gold-standard method for quantifying binding affinity and thermodynamics.[22][23]

-

Principle: ITC directly measures the heat released or absorbed during a binding event.

-

Methodology: A solution of the ligand is titrated in small aliquots into a sample cell containing the purified KRAS G12D protein. A sensitive calorimeter measures the minute temperature changes upon each injection. The process continues until the protein is saturated.

-

Data Output: A binding isotherm curve from which the equilibrium dissociation constant (KD), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding can be directly calculated.[23] A smaller KD value indicates a stronger binding affinity.[22]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique to confirm binding and map the interaction site on the protein.[3][24]

-

Principle: NMR measures the magnetic properties of atomic nuclei. When a ligand binds, it perturbs the chemical environment of nearby amino acid residues, causing shifts in their corresponding signals in the NMR spectrum.

-

Methodology: A 2D 1H-15N HSQC spectrum is recorded for 15N-labeled KRAS G12D alone. The spectrum is then recorded again in the presence of the inhibitor. Residues at the binding interface or those undergoing conformational changes will show significant chemical shift perturbations.

-

Data Output: Confirmation of direct binding and identification of the amino acids involved in the interaction, which validates the binding site predicted by computational models.[3]

-

-

Surface Plasmon Resonance (SPR): A label-free optical technique for real-time measurement of binding kinetics and affinity.[12][22][23]

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when molecules bind or dissociate.

-

Methodology: Purified KRAS G12D is immobilized on the surface of a sensor chip. A solution containing the inhibitor is flowed over the surface (association phase), followed by a buffer wash (dissociation phase). The binding event is monitored in real-time.

-

Data Output: A sensorgram showing the association and dissociation phases, from which kinetic parameters (kon, koff) and the dissociation constant (KD) are calculated.

-

-

X-ray Crystallography: Provides high-resolution, atomic-level detail of the protein-ligand complex.

-

Principle: X-rays are diffracted by a crystallized protein-ligand complex, producing a diffraction pattern that can be used to calculate a 3D electron density map and build an atomic model.

-

Methodology: The purified KRAS G12D protein is co-crystallized with the inhibitor. The resulting crystal is exposed to a high-intensity X-ray beam. The diffraction data is collected and processed to solve the 3D structure.

-

Data Output: A precise 3D model showing the exact binding pose of the inhibitor in the allosteric pocket and the specific atomic interactions (e.g., hydrogen bonds, salt bridges) that stabilize the complex.[8][12]

-

References